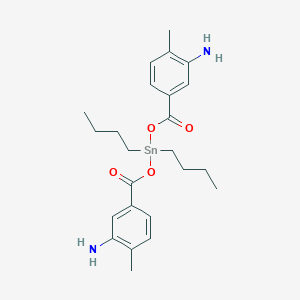![molecular formula C11H15NO3 B142527 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol CAS No. 127560-11-6](/img/structure/B142527.png)
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as CP94, is a selective antagonist of the α1-adrenoceptor and has been found to have significant effects on the cardiovascular system, as well as other physiological processes. In
科学的研究の応用
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its effects on the cardiovascular system. This compound has been found to act as a selective antagonist of the α1-adrenoceptor, which plays a crucial role in regulating blood pressure and heart rate. Studies have shown that this compound can reduce blood pressure and heart rate in animal models, making it a potential candidate for the treatment of hypertension and other cardiovascular disorders.
In addition to its cardiovascular effects, this compound has also been studied for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Further research is needed to explore the potential of this compound as a therapeutic agent for cancer.
作用機序
The mechanism of action of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol involves its selective antagonism of the α1-adrenoceptor. This receptor is found in various tissues throughout the body, including the cardiovascular system, urinary tract, and central nervous system. By blocking the activity of this receptor, this compound can reduce blood pressure and heart rate, as well as inhibit the contraction of smooth muscle in the urinary tract.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that have been studied in detail. In addition to its effects on the cardiovascular system, this compound has been found to inhibit the release of norepinephrine, a neurotransmitter that plays a key role in the sympathetic nervous system. This inhibition can lead to a reduction in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
実験室実験の利点と制限
One of the main advantages of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol for lab experiments is its selectivity for the α1-adrenoceptor. This selectivity allows researchers to study the effects of blocking this receptor without interfering with other physiological processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol. One area of interest is its potential as a therapeutic agent for hypertension and other cardiovascular disorders. Further studies are needed to explore the safety and efficacy of this compound in humans. Another area of interest is its potential as an anti-cancer agent. Studies are needed to explore the mechanisms of action of this compound in cancer cells and to determine its potential as a therapeutic agent for various types of cancer. Finally, further research is needed to explore the potential of this compound as a tool for studying the α1-adrenoceptor and its role in various physiological processes.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been found to act as a selective antagonist of the α1-adrenoceptor, making it a potential candidate for the treatment of hypertension, cancer, and other disorders. Further research is needed to explore the potential of this compound as a therapeutic agent and as a tool for studying the α1-adrenoceptor and its role in various physiological processes.
合成法
The synthesis of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol involves several steps, starting with the reaction of 4-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst to form 4-(2-hydroxyethyl)benzene-1,2-diol. This intermediate is then reacted with cyclopropylamine in the presence of a reducing agent to form this compound. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.
特性
CAS番号 |
127560-11-6 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
4-[2-(cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-4-1-7(5-10(9)14)11(15)6-12-8-2-3-8/h1,4-5,8,11-15H,2-3,6H2 |
InChIキー |
KBZMDEIVCSSUOH-UHFFFAOYSA-N |
SMILES |
C1CC1NCC(C2=CC(=C(C=C2)O)O)O |
正規SMILES |
C1CC1NCC(C2=CC(=C(C=C2)O)O)O |
同義語 |
1,2-Benzenediol,4-[2-(cyclopropylamino)-1-hydroxyethyl]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



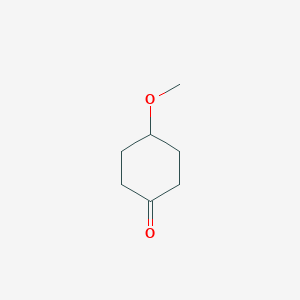
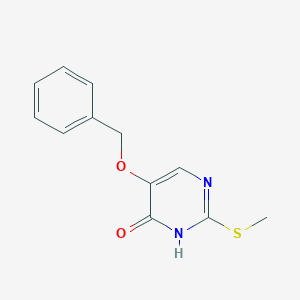

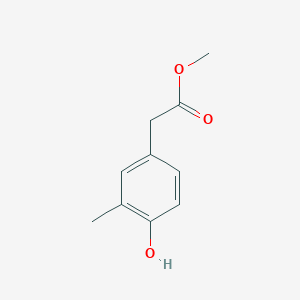
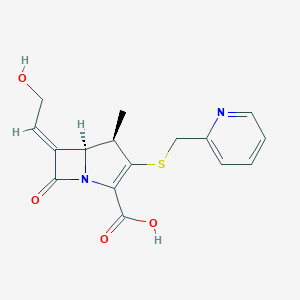
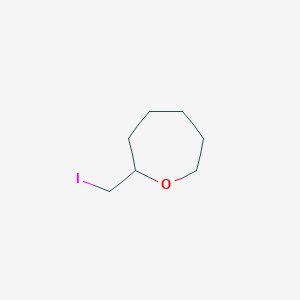
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)
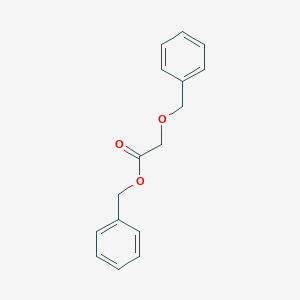
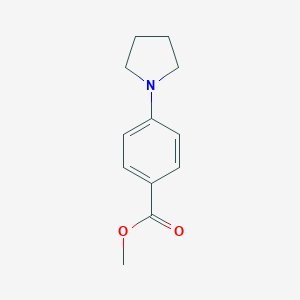
![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)

